

Application Note: ^1H and ^{13}C NMR Assignments for Phomalactone Acetate

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Compound of Interest

Compound Name: *Phomalactone acetate*

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This document provides a detailed spectroscopic analysis of **Phomalactone acetate**, a natural product of interest, focusing on its one-dimensional ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) assignments. The provided data and protocols are essential for the structural confirmation and quality assessment of this compound in research and development settings.

Chemical Structure

Phomalactone Acetate

- Molecular Formula: $\text{C}_{10}\text{H}_{12}\text{O}_4$
- Molecular Weight: 196.2 g/mol
- Structure: (A diagram of the chemical structure of **Phomalactone acetate** would be placed here in a full application note)

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data for **Phomalactone acetate** were acquired in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal. The coupling constants (J) for ^1H NMR are reported in Hertz (Hz).

Table 1: ^1H and ^{13}C NMR Data for **Phomalactone Acetate** in CDCl_3 ^[1]

Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm)	Multiplicity and Coupling Constants (J, Hz)
2	162.65	-	-
3	123.49	6.20	d, J = 9.6
4	140.78	6.96	dd, J = 5.2, 9.6
5	64.15	5.24	dd, J = 3.2, 5.6
6	79.44	4.87	dd, J = 2.8, 7.6
7	133.01	5.94	dq, J = 8.0, 14.0
8	124.69	5.59	ddq, J = 1.6, 6.8, 15.1
9	17.93	1.73	dd, J = 1.2, 6.4
10 (OAc)	170.01	-	-
11 (OAc)	20.61	2.04	s

Experimental Protocols

The following protocols describe the general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small molecule like **Phomalactone acetate**.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of purified **Phomalactone acetate** directly into a clean, dry NMR tube.
- **Solvent Addition:** Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a known internal standard (e.g., 0.03% v/v tetramethylsilane, TMS) to the NMR tube.
- **Dissolution:** Securely cap the NMR tube and gently vortex or sonicate the sample until the compound is fully dissolved.
- **Filtering (Optional):** If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

These experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

^1H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: 16 ppm (e.g., -2 to 14 ppm)
- Acquisition Time: ~2-3 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-64, depending on sample concentration.
- Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the resulting spectrum.

^{13}C NMR Spectroscopy:

- Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments).
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: 240 ppm (e.g., -10 to 230 ppm)
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2 seconds

- Number of Scans: 1024-4096, as ^{13}C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.
- Data Processing: Apply an exponential window function with a line broadening of 1-2 Hz prior to Fourier transformation. Phase and baseline correct the spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the NMR analysis of **Phomalactone acetate**, from sample preparation to final data interpretation.



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Caption: Workflow for NMR analysis of **Phomalactone acetate**.

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References

- 1. Phomalactone as the Active Constituent against Mosquitoes from *Nigrospora spherica* [scirp.org]
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